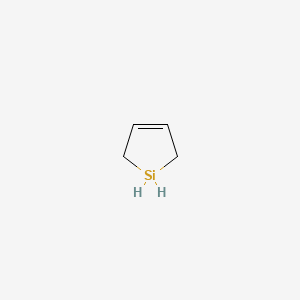

2,5-dihydro-1H-silole

描述

2,5-Dihydro-1H-silole is a silicon-containing five-membered cyclic diene It is a member of the silole family, which are known for their unique electronic properties due to the interaction between the silicon atom and the conjugated diene system

准备方法

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1H-silole can be synthesized through various methods. One common approach involves the reaction of alkynylsilanes with terminal alkynyl groups. This one-pot synthesis method is efficient and yields high purity products . The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

化学反应分析

Types of Reactions

2,5-Dihydro-1H-silole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silole oxides.

Reduction: Reduction reactions can convert silole derivatives into more reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions include silole oxides, reduced silole derivatives, and various substituted siloles, depending on the specific reagents and conditions used.

科学研究应用

Optoelectronics

Application Overview:

2,5-Dihydro-1H-silole is utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties and photoluminescence characteristics.

Key Properties:

- Photoluminescence Quantum Yield: High efficiency in light emission.

- Aggregation-Induced Emission (AIE): Enhanced light emission under aggregated conditions.

Case Study:

A study demonstrated that incorporating this compound into OLEDs significantly improved device performance, with peak external quantum efficiencies exceeding 20%.

Biological Imaging

Application Overview:

The compound's fluorescence properties make it suitable for cell imaging and tracking biological processes.

Mechanism of Action:

this compound interacts with biomolecules, enhancing visibility under fluorescence microscopy.

Case Study:

Research showed that modified siloles could effectively label cancer cells, allowing for real-time imaging of cellular processes and dynamics.

Sensors

Application Overview:

Due to its ability to exhibit aggregation-induced emission, this compound is employed in chemical and biological sensors.

Key Features:

- Sensitivity to Environmental Changes: The compound's emission properties change upon interaction with analytes.

- Versatile Detection Applications: Suitable for detecting metal ions and small organic molecules.

Case Study:

A sensor developed using this compound showed a significant increase in fluorescence upon binding with specific metal ions, demonstrating its potential for environmental monitoring.

Materials Science

Application Overview:

The compound is used in synthesizing novel materials with tailored electronic and optical properties.

Synthesis Methods:

Common methods include one-pot reactions involving alkynylsilanes, which yield high-purity products suitable for advanced materials applications .

Comparative Analysis of Similar Compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Cyclic organosilicon | Antioxidant; Cytotoxic | 25 |

| 1,1-Dimethoxy-2,5-dihydro-1H-silole | Cyclic organosilicon | Moderate antioxidant; Low cytotoxicity | 50 |

| 3-Methylthio-2(3H)-benzothiazole | Heterocyclic compound | Anticancer; Moderate antioxidant | 30 |

作用机制

The mechanism by which 2,5-dihydro-1H-silole exerts its effects is primarily through its electronic structure. The silicon atom in the silole ring interacts with the conjugated diene system, leading to unique electronic properties such as low-lying lowest unoccupied molecular orbitals (LUMOs) and high electron mobility . These properties make it an excellent candidate for use in electronic and optoelectronic devices.

相似化合物的比较

Similar Compounds

2,5-Dihydro-1H-pyrrole: Similar in structure but contains nitrogen instead of silicon.

2,5-Dihydro-1H-furan: Contains oxygen instead of silicon.

2,5-Dihydro-1H-thiophene: Contains sulfur instead of silicon.

Uniqueness

2,5-Dihydro-1H-silole is unique due to the presence of silicon, which imparts distinct electronic properties not found in its nitrogen, oxygen, or sulfur analogs. This makes it particularly valuable in applications requiring high electron mobility and specific electronic characteristics .

生物活性

2,5-Dihydro-1H-silole is a silicon-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a five-membered ring containing silicon, allows it to interact with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and features a silole ring. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. This interaction can influence cellular functions and biological pathways. The exact molecular targets are still under investigation; however, preliminary studies suggest that the silicon atom and ethoxy groups play crucial roles in mediating these interactions.

Biological Activities

Recent research has highlighted several potential biological activities of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antiproliferative Effects : Some derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antiproliferative | Inhibition of cancer cell proliferation | |

| Neuroprotective | Protective effects in neurodegeneration |

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various silole derivatives using colorimetric methods such as DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid .

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of silole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), compounds derived from this compound showed significant growth inhibition with IC50 values ranging from 10 to 30 µM .

Future Directions

The unique properties of this compound present opportunities for further research into its therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by this compound.

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Derivatives Development : Synthesizing new derivatives with enhanced biological activity or reduced toxicity.

属性

IUPAC Name |

2,5-dihydro-1H-silole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACVKZZKKFPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC[SiH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7049-25-4 | |

| Record name | 1-Silacyclo-3-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 1-sila-3-cyclopentenes?

A1: Several synthetic strategies have been employed to access 1-sila-3-cyclopentenes. One approach involves the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane (9-BBN) [, ]. Another method utilizes the reaction of 2,3-dimethylbutadiene with dichlorodimethylsilane in the presence of sodium metal, followed by bromination and dehydrobromination []. Additionally, metathesis reactions of dimethyldiallylsilane have also been explored as a route to 1-sila-3-cyclopentenes [, , , ].

Q2: How does the nature of substituents influence the regioselectivity of reactions involving 1-sila-3-cyclopentenes?

A2: The type of substituents on the silicon atom and the double bond significantly impacts the regioselectivity of reactions with 1-sila-3-cyclopentenes. For instance, during the trichlorosilylation of 2-metallated cis-1,4-dichlorobut-2-enes, the presence of less electron-attractive groups like H or Me3Si favors SN2 reactions, ultimately leading to the formation of 1,1-dichloro-2-silyl-1-silacyclopent-3-enes [].

Q3: Can you elaborate on the reaction of 1-sila-3-cyclopentenes with 9-BBN?

A3: Hydroboration of bis(trimethylsilylethynyl)silanes with 9-BBN surprisingly does not result in the typical cis-1,2-hydroboration products. Instead, depending on the substituents on the silicon atom, the reaction yields either 1-sila-3-cyclopentene derivatives with two 9-BBN groups attached to the ring [, ] or 2,5-dihydro-1H-siloles with one 9-BBN group [].

Q4: What insights do spectroscopic studies provide regarding the structure of 1-sila-3-cyclopentenes and their derivatives?

A4: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 11B, 13C, and 29Si NMR, plays a crucial role in confirming the structures of 1-sila-3-cyclopentenes and their derivatives in solution [, , ]. Furthermore, X-ray structural analysis provides detailed information on the solid-state structures of these compounds [, ].

Q5: What are the potential applications of 1-sila-3-cyclopentenes?

A5: 1-Sila-3-cyclopentenes serve as valuable precursors for other silicon-containing compounds. For example, they can be polymerized to form polymers with potential applications in materials science [, , ]. Additionally, their unique reactivity makes them intriguing building blocks for the synthesis of more complex molecules. For instance, they can undergo reactions with nitrogen tetroxide [, ] or be used to synthesize alkenylfluorosilanes and silylated ketones [].

Q6: Are there any known reactions of 1-sila-3-cyclopentenes with palladium catalysts?

A6: Yes, palladium-catalyzed silylene transfer reactions using (aminosilyl)boronic esters have been reported to efficiently form 1-sila-3-cyclopentene rings fused with indole rings []. This reaction demonstrates the potential of 1-sila-3-cyclopentenes in the synthesis of complex heterocyclic systems.

Q7: Have any asymmetrically substituted 1-sila-3-cyclopentenes been synthesized?

A7: Yes, research has explored the synthesis of asymmetrically substituted dialkenyl derivatives of 1-sila-3-cyclopentenes []. These derivatives introduce further structural diversity and may lead to the discovery of new properties and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。